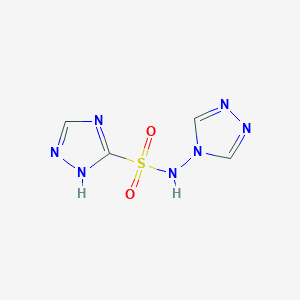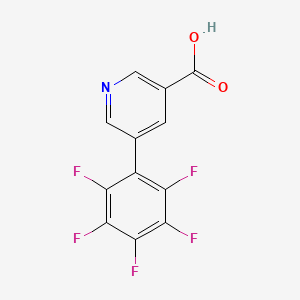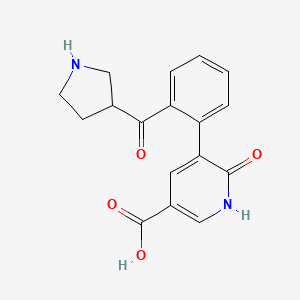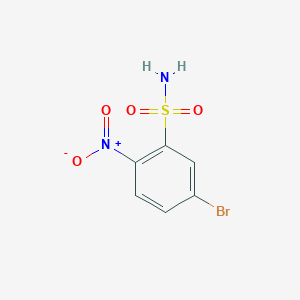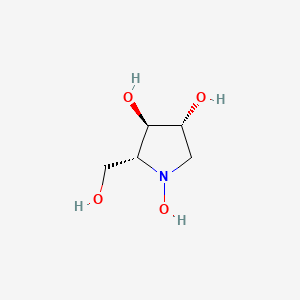
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol is a chiral organic compound with multiple hydroxyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or ethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a precursor for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature and functional groups.
Industry: Applications in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Unique due to its specific stereochemistry and multiple hydroxyl groups.
(2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Similar structure but different stereochemistry, leading to different properties and reactivity.
(2R,3R,4R)-2-(Methoxymethyl)pyrrolidine-1,3,4-triol: Similar structure with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2R,3R,4R)-1-hydroxy-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-3-5(9)4(8)1-6(3)10/h3-5,7-10H,1-2H2/t3-,4-,5-/m1/s1 |
Clé InChI |
GEDDJAUZSNFFHH-UOWFLXDJSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](N1O)CO)O)O |
SMILES canonique |
C1C(C(C(N1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



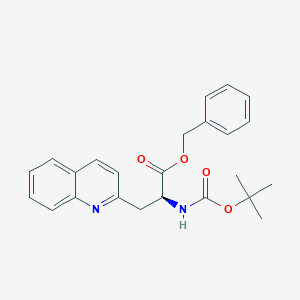
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)

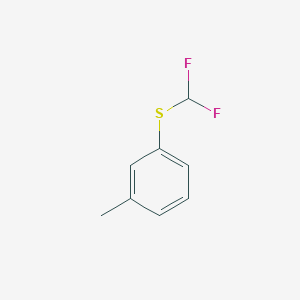
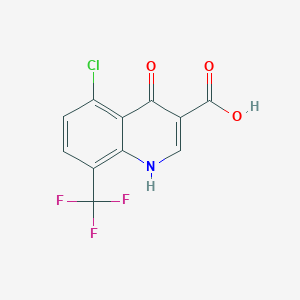
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
